

Spectroscopic Profile of 1,4,5,8-Tetrachloroanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: **1,4,5,8-Tetrachloroanthraquinone**

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,4,5,8-tetrachloroanthraquinone**. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the known characteristics of anthraquinone derivatives, alongside detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic organic compound. Its structure consists of an anthraquinone core with chlorine atoms substituted at the 1, 4, 5, and 8 positions.

Property	Value
Molecular Formula	C ₁₄ H ₄ Cl ₄ O ₂
Molecular Weight	345.99 g/mol
CAS Number	81-58-3
Appearance	Light yellow crystalline powder
Solubility	Slightly soluble in chloroform and DMSO when heated

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,4,5,8-tetrachloroanthraquinone**. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar anthraquinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the **1,4,5,8-tetrachloroanthraquinone** molecule (D_{2h} point group), a simplified NMR spectrum is expected.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~ 7.5 - 8.5	Singlet	Aromatic Protons (H-2, H-3, H-6, H-7)
^{13}C	~ 180 - 190	Singlet	Carbonyl Carbons (C=O)
~ 130 - 140	Singlet	Aromatic Carbons attached to Chlorine	
~ 125 - 135	Singlet	Aromatic Carbons attached to Protons	
~ 130 - 140	Singlet	Aromatic Carbons at ring junctions	

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carbonyl groups and the aromatic ring system.

Table 2: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1670 - 1690	Strong	C=O stretching (quinone)
1570 - 1600	Medium-Strong	C=C aromatic ring stretching
1250 - 1350	Medium	C-C stretching
700 - 850	Strong	C-Cl stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^[1] The position and intensity of these bands are sensitive to substitution on the anthraquinone core.^[1]

Table 3: Predicted UV-Vis Absorption Maxima (λ_{max})

Wavelength Range (nm)	Transition Type
240 - 260	$\pi \rightarrow \pi$
270 - 290	$\pi \rightarrow \pi$
320 - 350	$\pi \rightarrow \pi$
> 400	$n \rightarrow \pi$ (weak)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic compounds like **1,4,5,8-tetrachloroanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1,4,5,8-tetrachloroanthraquinone** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Sonication may be required to aid dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample and solvent.
 - Acquire a standard one-pulse ¹H spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C channel and perform tuning and shimming.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:

- Thoroughly grind 1-2 mg of **1,4,5,8-tetrachloroanthraquinone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-pressing die.
- Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction and present the data in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

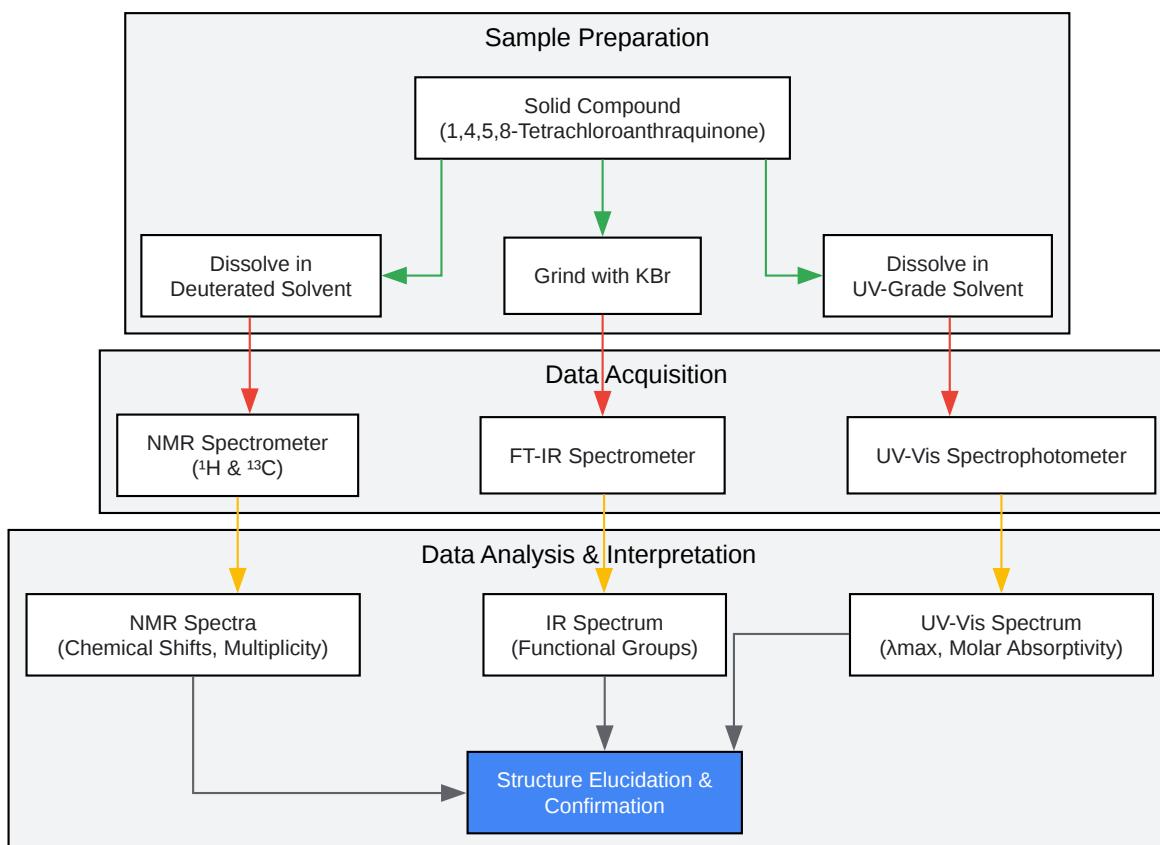
- Sample Preparation:
 - Prepare a stock solution of **1,4,5,8-tetrachloroanthraquinone** of a known concentration (e.g., 10^{-3} M) in a UV-grade solvent (e.g., ethanol, methanol, or chloroform).
 - Prepare a series of dilutions from the stock solution to a final concentration range suitable for UV-Vis analysis (typically 10^{-5} to 10^{-6} M).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a matched quartz cuvette with the sample solution.
- Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and, if the concentration is known accurately, calculate the molar absorptivity (ϵ) for each peak using the Beer-Lambert law ($A = \epsilon cl$).

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **1,4,5,8-tetrachloroanthraquinone** and outlines the standard methodologies for their experimental determination. While specific, publicly available spectral data for this compound is scarce, the provided information serves as a valuable resource for researchers in planning and executing the spectroscopic analysis of this and related compounds. The high symmetry of the molecule is a key determinant of its relatively simple predicted NMR spectra.

The IR and UV-Vis spectra are expected to show characteristic features of the anthraquinone core. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data.

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References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
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